Ethyl (S)-2-amino-3-(6-chloropyridin-3-yl)propanoate
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Overview
Description
Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine-5-acetonitrile.
Esterification: The nitrile group is converted to an ethyl ester by refluxing with ethanol and concentrated sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves:
Continuous Esterification: Using a continuous flow reactor for the esterification step to ensure consistent product quality.
Catalytic Amidation: Employing catalysts like lanthanum trifluoromethanesulfonate to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist. The pyridine ring and amino acid moiety allow it to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the amino acid moiety.
2-Chloropyridine-3-carboxylic acid: Similar pyridine ring but different functional groups.
6-Fluoropyridine-3-carboxylic acid: Fluorine substitution instead of chlorine.
Uniqueness
Ethyl(S)-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to its combination of a pyridine ring, chlorine substitution, and amino acid moiety. This unique structure allows it to interact with a wide range of biological targets, making it valuable in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m0/s1 |
InChI Key |
QAAZOWPQOZDYMP-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN=C(C=C1)Cl)N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)Cl)N |
Origin of Product |
United States |
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